4,5-Dichloro-2-(difluoromethoxy)benzylamine
Description
4,5-Dichloro-2-(difluoromethoxy)benzylamine is a halogen-substituted benzylamine derivative characterized by chlorine atoms at the 4- and 5-positions of the benzene ring and a difluoromethoxy group at the 2-position. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
[4,5-dichloro-2-(difluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F2NO/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-2,8H,3,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPMLYGHBRPVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(difluoromethoxy)benzylamine typically involves the reaction of 4,5-dichloro-2-fluorobenzylamine with difluoromethylating agents. One common method includes the use of difluoromethyl ethers in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(difluoromethoxy)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical industry is one of the primary fields where 4,5-Dichloro-2-(difluoromethoxy)benzylamine is utilized. Its structural characteristics allow it to serve as an important intermediate in drug synthesis.
Case Study: Cancer Treatment
Research has indicated that derivatives of this compound can act as potent inhibitors of enzymes related to cancer pathways. For instance, studies on fluorinated derivatives have shown promising results in inhibiting histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival. Enhanced fluorination was correlated with increased potency against HDACs, suggesting potential for developing HDAC inhibitors based on this compound's structure.
Antimicrobial Properties
The antimicrobial activity of this compound has been explored in various studies. The presence of fluorine atoms has been linked to increased lipophilicity, which enhances the compound's ability to penetrate microbial membranes.
Case Study: Antimicrobial Efficacy
A study focused on the antimicrobial properties of fluorinated nitroaromatic compounds found that those with structures similar to this compound exhibited significant activity against resistant bacterial strains. This highlights the compound's potential application in treating infections caused by multi-drug resistant bacteria.
Materials Science Applications
In materials science, this compound is utilized for developing advanced materials such as polymers and coatings.
Data Table: Comparison with Similar Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| This compound | Halogenated amine; potential enzyme inhibitor | Pharmaceuticals, antimicrobial agents |
| 1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene | Intermediate in drug synthesis; advanced materials | Drug development, materials science |
| 1-Bromo-2-fluoro-4-methoxybenzene | Lacks nitro group; less reactive | Organic synthesis |
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, synthesized from evidence-based
Key Research Findings and Comparative Analysis
Structural and Electronic Effects
- Positional Isomerism: Chlorine substitution at 4,5- vs. 3,5-positions (e.g., [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine vs.
- Functional Group Impact : The difluoromethoxy group enhances metabolic stability compared to methoxy analogs due to reduced electron-donating effects, as seen in intermediates like 2-(Difluoromethoxy)benzylamine .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in benzimidazole derivatives increases logP (3.407) compared to difluoromethoxy-substituted benzylamines, enhancing membrane permeability but raising toxicity concerns .
- Solubility : Esters like Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate exhibit higher lipophilicity than polar benzylamines, influencing formulation strategies .
Biological Activity
4,5-Dichloro-2-(difluoromethoxy)benzylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and specific case studies related to the biological activity of this compound.
This compound is characterized by its dichloro and difluoromethoxy substituents, which may enhance its interaction with biological targets. The compound's structure can be represented as follows:
The biochemical properties of this compound suggest significant interactions with various enzymes and proteins. Research indicates that it may influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
| Property | Value |
|---|---|
| Molecular Weight | 239.07 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under standard conditions |
Cellular Effects
In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines. For instance, it demonstrated significant cytotoxicity against human Jurkat T-lymphocyte cells and mouse renal carcinoma (Renca) cells .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| Jurkat | 5.0 |
| Renca | 3.5 |
| HepG2 (Liver) | 7.0 |
Molecular Mechanism
The molecular mechanism of action for this compound involves binding to specific biomolecules, leading to the modulation of enzyme activities and signaling pathways. Studies suggest that the compound may inhibit certain kinases involved in cancer cell proliferation .
Case Studies
- Anticancer Activity : A study evaluated the compound's effects on various cancer cell lines, revealing that it inhibited cell growth more effectively than standard chemotherapeutics like 5-fluorouracil. The mechanism was linked to apoptosis induction through mitochondrial pathways .
- Antimicrobial Properties : In another investigation, the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent antibacterial properties.
Table 3: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
